molecular formula C18H17NO3S3 B3495102 ethyl 2'-ethyl-5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylate

ethyl 2'-ethyl-5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylate

Cat. No.: B3495102
M. Wt: 391.5 g/mol
InChI Key: BCDLCNCAEWYMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the molecular formula C18H17NO3S3 . It has an average mass of 391.527 Da and a monoisotopic mass of 391.037048 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 3 sulfur atoms . For a more detailed structural analysis, you may need to refer to a specific research paper or database that provides a comprehensive structural breakdown.

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 2-[(2-thienylcarbonyl)amino]acetate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care and use appropriate personal protective equipment.

Properties

IUPAC Name

ethyl 5-ethyl-2-(thiophene-2-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S3/c1-3-11-14(12-7-5-9-23-12)15(18(21)22-4-2)17(25-11)19-16(20)13-8-6-10-24-13/h5-10H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDLCNCAEWYMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)NC(=O)C2=CC=CS2)C(=O)OCC)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2'-ethyl-5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2'-ethyl-5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylate
Reactant of Route 3
ethyl 2'-ethyl-5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylate
Reactant of Route 4
ethyl 2'-ethyl-5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylate
Reactant of Route 5
ethyl 2'-ethyl-5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylate
Reactant of Route 6
ethyl 2'-ethyl-5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylate

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